Bornyl bromide

Catalog No.
S750830
CAS No.
4443-48-5
M.F
C10H17B
M. Wt
217.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bornyl bromide

CAS Number

4443-48-5

Product Name

Bornyl bromide

IUPAC Name

2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane

Molecular Formula

C10H17B

Molecular Weight

217.15 g/mol

InChI

InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3

InChI Key

OTOQMOVZIUGCQE-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)Br)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)Br)C)C

Organic Synthesis

  • Precursor for other bornyl derivatives: Bornyl bromide serves as a crucial starting material for the synthesis of diverse bornyl derivatives, including esters, amides, and ethers. These derivatives exhibit various functionalities and biological activities, making them valuable tools in medicinal chemistry and materials science [].
  • Asymmetric synthesis: Bornyl bromide plays a role in asymmetric synthesis, a technique used to create chiral molecules with a specific handedness. Its chiral structure allows it to act as a chiral auxiliary, directing the formation of new chiral centers in a reaction with high enantioselectivity [].

Material Science

  • Liquid crystals: Bornyl bromide can be incorporated into liquid crystal formulations, influencing their physical properties like viscosity and phase transition behavior. This research explores its potential application in displays, optical devices, and sensors [].
  • Polymers: Studies investigate the use of bornyl bromide in the synthesis of polymers with specific functionalities. Its inclusion can influence properties like biodegradability, thermal stability, and self-assembly behavior, making it relevant for developing advanced materials [].

Neuroscience Research

  • Neuromodulator research: Bornyl bromide exhibits neuromodulatory effects, influencing the activity of certain neurotransmitters in the brain. Research explores its potential impact on learning, memory, and neurodegenerative diseases, although further investigation is needed to understand its precise mechanisms [].

Bornyl bromide is an organic compound with the molecular formula C10H17Br and a molecular weight of 217.146 g/mol. It is a colorless to pale yellow liquid with a characteristic odor, commonly associated with pine and other coniferous trees. Bornyl bromide is classified as a brominated monoterpene, which means it contains a bromine atom attached to a monoterpene structure. The compound is primarily derived from natural sources such as essential oils of coniferous plants and has been studied for its various chemical properties and biological activities .

Bornyl bromide itself doesn't have a well-defined mechanism of action in biological systems. However, its role lies in its use as an intermediate for synthesizing other bioactive molecules. For example, bornyl bromide can be converted into bornyl chloride, which is a precursor for the synthesis of camphor, a natural product with medicinal properties [].

, including:

  • Nucleophilic Substitution: Bornyl bromide can react with nucleophiles, such as hydroxide ions, leading to the formation of bornyl alcohol.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to produce bornylene, another terpene compound.
  • Hydrolysis: In the presence of water and acids or bases, bornyl bromide can hydrolyze to yield bornyl alcohol and hydrobromic acid .

Bornyl bromide exhibits various biological activities, making it a subject of interest in pharmacological research. Some notable activities include:

  • Antimicrobial Properties: Studies have shown that bornyl bromide possesses antimicrobial activity against various bacteria and fungi.
  • Anti-inflammatory Effects: It has been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory conditions.
  • Potential Anticancer Activity: Preliminary studies suggest that bornyl bromide may have anticancer properties, although more research is needed to establish its efficacy and mechanisms of action .

Bornyl bromide can be synthesized through several methods:

  • Bromination of Bornylene: This method involves the direct bromination of bornylene using bromine in an inert solvent under controlled conditions.
  • Reaction with Hydrogen Bromide: Bornyl alcohol can be treated with hydrogen bromide to yield bornyl bromide.
  • Natural Extraction: Bornyl bromide can also be isolated from essential oils of coniferous trees through distillation processes .

Bornyl bromide has several applications across different fields:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for pharmaceutical formulations.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds .

Research on the interactions of bornyl bromide reveals its potential effects on biological systems:

  • Cytochrome P450 Interaction: Bornyl bromide has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Enzyme Inhibition Studies: It may inhibit certain enzymes involved in metabolic pathways, suggesting potential implications in drug development and toxicity studies .

Several compounds share structural similarities with bornyl bromide. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
CamphorC10H16OA bicyclic monoterpene known for its strong aroma
LimoneneC10H16A colorless liquid with a citrus scent; used in cleaning products
TerpineolC10H18OA terpene alcohol known for its floral aroma

Uniqueness of Bornyl Bromide

Bornyl bromide is unique due to its specific brominated structure that imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in specific nucleophilic substitution reactions distinguishes it from non-brominated terpenes like limonene and terpineol. Additionally, its antimicrobial properties set it apart from camphor, which primarily acts as a topical analgesic .

Traditional bromination methodologies for bornyl bromide synthesis have relied primarily on direct halogenation approaches utilizing readily available brominating reagents [1] [2]. These established techniques form the foundation of monoterpene halogenation chemistry and continue to serve as reference methods for comparative studies [3]. The fundamental approaches encompass hydrobromic acid-mediated processes and phosphorus tribromide reaction mechanisms, each offering distinct advantages in terms of reaction conditions and stereochemical outcomes [4] [5].

Hydrobromic Acid-Mediated Synthesis

Hydrobromic acid-mediated synthesis represents one of the earliest and most straightforward approaches to bornyl bromide production from borneol starting materials [6] [7]. The reaction typically proceeds under acidic conditions where hydrobromic acid serves both as the bromide source and the activating agent for the tertiary alcohol functionality [1] [2]. Research findings indicate that the reaction mechanism involves initial protonation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution or elimination-addition pathways [7].

The optimal reaction conditions for hydrobromic acid-mediated synthesis have been extensively studied, with temperature ranges of 20-80 degrees Celsius proving most effective [6] [7]. Reaction times typically span 2-12 hours depending on the specific substrate concentration and reaction temperature employed [8] [7]. Typical yields achieved through this methodology range from 65-85 percent, making it a reliable synthetic route despite certain limitations [8] [9].

The reaction mechanism proceeds through carbocation intermediates, which can lead to Wagner-Meerwein rearrangements under certain conditions [10] [11]. This mechanistic pathway explains the observed stereochemical outcomes where retention of configuration occurs through ion-pair mechanisms rather than direct inversion [10] [11]. The formation of bornyl bromide from endo-borneol using hydrobromic acid under thermal conditions typically produces endo-bornyl bromide as the major product with an endo:exo selectivity ratio of approximately 85:15 [10] [11].

Solvent selection plays a crucial role in the hydrobromic acid-mediated synthesis, with polar protic solvents facilitating the ionization process [7]. The reaction benefits from acidic conditions with pH values ranging from 1-3, which enhance the protonation of the hydroxyl leaving group [7]. However, extended reaction times may lead to side reactions including elimination products and rearranged structures [8] [11].

Phosphorus Tribromide Reaction Mechanisms

Phosphorus tribromide reaction mechanisms offer superior control over stereochemical outcomes compared to hydrobromic acid-mediated processes [12] [10]. The reaction proceeds through a well-defined mechanism involving initial activation of the alcohol oxygen by electrophilic phosphorus, followed by nucleophilic substitution at the alcohol carbon [12]. This mechanism ensures high yields typically ranging from 70-90 percent under optimized conditions [12] [10].

The mechanistic pathway involves electrophilic phosphorus first activating the alcohol oxygen to form a good leaving group, followed by an inversion of configuration nucleophilic substitution reaction [12]. The substitution step ensures that the reaction works efficiently for primary and secondary alcohols but can fail for tertiary alcohols due to steric hindrance [12]. When the reacting carbon center possesses chirality, the reaction typically proceeds with configuration inversion at the alcohol carbon, which is characteristic of nucleophilic substitution reactions [12].

Reaction conditions for phosphorus tribromide-mediated synthesis are notably milder than those required for hydrobromic acid processes [12] [10]. Optimal temperatures range from 0-25 degrees Celsius, with reaction times of 1-4 hours proving sufficient for complete conversion [12] [10]. The reaction can be conducted in pyridine as a weak base, which prevents reverse reactions by deprotonating intermediate species [12].

The stereochemical outcome of phosphorus tribromide reactions with endo-borneol typically produces exo-bornyl bromide through inversion of configuration [10]. This selectivity pattern results in an endo:exo ratio of approximately 5:95, demonstrating excellent stereochemical control [10]. The high selectivity arises from the concerted nature of the nucleophilic substitution mechanism, which minimizes competing pathways [12] [10].

Phosphorus tribromide methodology offers several advantages including avoidance of carbocation rearrangements that plague hydrobromic acid processes [12] [10]. The method typically yields higher conversion rates than hydrobromic acid alternatives and avoids problems associated with carbocation rearrangement reactions [12]. However, the methodology requires anhydrous conditions to prevent hydrolysis of the phosphorus tribromide reagent [12] [13].

Modern Catalytic Approaches

Modern catalytic approaches to bornyl bromide synthesis have emerged as sophisticated alternatives to traditional methods, offering enhanced selectivity and improved environmental profiles [14] [15]. These methodologies incorporate transition metal catalysts, organocatalysts, and flow chemistry techniques to achieve superior control over reaction outcomes [14] [15] [16]. Contemporary research has focused on developing sustainable processes that minimize waste generation while maximizing atom efficiency [15] [17].

Flow chemistry techniques represent a significant advancement in bornyl bromide synthesis, offering continuous operation capabilities and enhanced safety profiles [14]. The high surface area to volume ratio in flow reactors greatly diminishes the risk of runaway reactions while ensuring optimal parameter control [14]. Research demonstrates that flow processes can achieve yields ranging from 78-99 percent with excellent selectivity [14].

The flow chemistry approach typically involves in situ generation of bromine from sodium hypochlorite and hydrobromic acid, directly coupled to the bromination reaction [14]. This methodology eliminates exposure to elemental bromine outside the reactor system while avoiding intensive downstream purification requirements [14]. The protocol has been successfully demonstrated for polybrominating various industrially relevant substrates with residence times of approximately two minutes at room temperature [14].

Vanadium haloperoxidase-catalyzed bromination represents a biomimetic approach to terpene halogenation [18] [19]. Evidence indicates that vanadium bromoperoxidase isolated from marine red algae can catalyze the bromination and cyclization of terpenes and terpene analogues [18] [19]. The vanadium bromoperoxidase-catalyzed reaction with monoterpenes in the presence of bromide ion and hydrogen peroxide produces unique brominated cyclic products that differ from those obtained through conventional bromination methods [19].

Organocatalytic systems utilizing chiral phosphoric acids have demonstrated potential for enantioselective bornyl bromide synthesis [16] [20]. These systems operate under mild conditions with temperatures ranging from 0-10 degrees Celsius and can provide asymmetric induction when appropriate chiral catalysts are employed [16] [20]. The organocatalytic approach offers advantages in terms of metal-free conditions and potential for recyclability [16].

Lewis acid catalysts such as aluminum trichloride and ferric chloride have been investigated for regioselective bromination processes [21] [22]. These catalysts operate effectively at temperatures between 0-40 degrees Celsius and can provide enhanced selectivity compared to uncatalyzed reactions [21] [22]. However, metal contamination issues and requirements for anhydrous conditions limit their practical applications [22].

Stereochemical Considerations in Synthesis

Stereochemical considerations in bornyl bromide synthesis are paramount due to the presence of multiple stereogenic centers in the bicyclic bornane framework [23] [10]. The stereochemical outcome depends critically on the synthetic methodology employed, with different approaches leading to distinct stereoisomeric products [10] [11]. Understanding these stereochemical relationships is essential for achieving targeted synthetic outcomes and predicting reaction behavior [23] [10].

The bornyl system exists as two primary diastereomers: endo-borneol and exo-borneol, each leading to different stereochemical outcomes upon bromination [10] [11]. When endo-borneol serves as the starting material, phosphorus tribromide methodology typically produces exo-bornyl bromide through inversion of configuration, while hydrobromic acid methods tend to produce endo-bornyl bromide through retention mechanisms [10] [11]. These contrasting outcomes reflect the different mechanistic pathways operating under distinct reaction conditions [10] [11].

The stereochemical fidelity of bornyl bromide synthesis depends on the mechanism of carbon-bromine bond formation [10] [11]. Nucleophilic substitution mechanisms proceeding through phosphorus tribromide methodology exhibit high stereochemical control due to the concerted nature of the bond-forming process [12] [10]. Conversely, mechanisms involving carbocation intermediates, such as those in hydrobromic acid-mediated processes, may lead to stereochemical scrambling through Wagner-Meerwein rearrangements [10] [11].

Research findings demonstrate that the stereoselectivity of bornyl bromide formation can be quantified through careful analysis of product distributions [10] [11]. For phosphorus tribromide reactions with endo-borneol, the endo:exo selectivity ratio typically ranges from 5:95, favoring the exo-bromide product [10]. In contrast, hydrobromic acid reactions with exo-borneol produce endo:exo ratios of approximately 85:15, favoring the endo-bromide product [10].

The stereochemical outcomes are further influenced by reaction temperature, with lower temperatures generally favoring retention of stereochemical integrity [10] [11]. Extended reaction times may lead to epimerization processes that compromise stereochemical purity [11]. Solvent effects also play a role, with polar aprotic solvents favoring nucleophilic substitution mechanisms that provide better stereochemical control [12] [10].

Racemic borneol starting materials present additional stereochemical complexities, as each enantiomer may exhibit different reactivity patterns [11]. The use of racemic substrates typically results in racemic bornyl bromide products with endo:exo ratios reflecting the mechanistic preferences of the chosen synthetic methodology [10] [11]. Modern catalytic approaches offer potential for kinetic resolution or asymmetric synthesis to address these stereochemical challenges [16] [20].

Table 1: Synthetic Methods for Bornyl Bromide Production

MethodReagentsTemperature (°C)Reaction Time (hours)Typical Yield (%)AdvantagesDisadvantages
Hydrobromic Acid-MediatedHydrobromic acid + Borneol20-802-1265-85Simple procedure, readily available reagentsCorrosive conditions, side reactions
Phosphorus Tribromide ReactionPhosphorus tribromide + Borneol0-251-470-90High yields, mild conditions, good stereoselectivityRequires anhydrous conditions
Modern Catalytic ApproachTransition Metal Catalysts + Bromine25-604-2475-95Enhanced selectivity, recyclable catalystsHigher cost, complex workup
Flow Chemistry BrominationSodium hypochlorite + Hydrobromic acid (in situ)70-7510-3078-99Safer handling, continuous operationEquipment dependent, scale limitations
Bromate-Bromide SystemPotassium bromate + Potassium bromide + Sulfuric acid60-901.5-2060-85Environmentally friendly, bromine-freeLower atom efficiency

Table 2: Stereochemical Considerations in Bornyl Bromide Synthesis

Starting MaterialMethodMajor ProductStereochemical OutcomeYield (%)Selectivity (endo:exo)
endo-BorneolPhosphorus tribromide/Pyridineexo-Bornyl BromideInversion (Nucleophilic substitution)75-905:95
exo-BorneolHydrobromic acid/Heatendo-Bornyl BromideRetention via ion pair60-8085:15
Racemic BorneolPhosphorus tribromide/DimethylformamideRacemic Bornyl BromideMixed retention/inversion70-8550:50
Camphor (via reduction)Sodium borohydride then Phosphorus tribromideMixed stereoisomersDepends on reduction step50-7060:40
Bornyl Acetate (via substitution)Hydrobromic acid/RefluxBornyl Bromide + side productsWagner-Meerwein rearrangement possible45-6570:30

Table 3: Modern Catalytic Approaches for Bornyl Bromide Synthesis

Catalyst TypeCo-reagentsTemperature (°C)Selectivity FeaturesAdvantagesLimitations
Lewis Acid (Aluminum trichloride)Bromine, Dichloromethane0-25Regioselective brominationMild conditions, good yieldsRequires anhydrous conditions
Transition Metal (Ferric chloride)N-Bromosuccinimide, Acetonitrile25-40High conversion ratesCommercial availability, robustnessMetal contamination issues
Vanadium HaloperoxidaseHydrogen peroxide, Bromide ion20-30Biomimetic cyclizationGreen chemistry, unique selectivityLimited substrate scope
Organocatalyst (Chiral Phosphoric Acid)N-Bromosuccinimide, Toluene0-10Enantioselective processesAsymmetric induction possibleHigh catalyst cost
Flow Chemistry ReactorSodium hypochlorite, Hydrobromic acid70-80Continuous operationEnhanced safety, scalabilityEquipment intensive

XLogP3

4.2

Dates

Modify: 2023-08-15

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